6-Prenylnaringenin as a GABAA Positive Allosteric Modulator: Potency Differentiation
6-Prenylnaringenin (6-PN) acts as a GABAA positive allosteric modulator (PAM) at the α+β- binding interface. In native GABAA receptors, (2S)-6-prenylnaringenin potentiates GABA-induced displacement of [3H]EBOB binding in a concentration-dependent manner, with an IC50 of 3.7 μM [1]. This is a differentiating feature compared to its positional isomer, 8-prenylnaringenin (8-PN), which is primarily noted for its potent estrogenic effects rather than direct GABAA modulation [2].
| Evidence Dimension | Potentiation of GABA-induced [3H]EBOB binding displacement |
|---|---|
| Target Compound Data | IC50 = 3.7 μM |
| Comparator Or Baseline | 8-Prenylnaringenin (8-PN): Not a primary GABAA PAM; known for potent phytoestrogen activity (EC50 in estrogenic assays ~0.1-1 nM). |
| Quantified Difference | Qualitative difference in primary mechanism of action. 6-PN is a direct GABAA PAM, while 8-PN is a highly potent phytoestrogen. |
| Conditions | Native GABAA receptors in vitro; [3H]EBOB binding assay. |
Why This Matters
This specific GABAA modulatory activity makes 6-PN a critical compound for neuroscience research focused on GABAergic signaling, distinct from the estrogenic focus of 8-PN.
- [1] MedChemExpress. (n.d.). (2S)-6-Prenylnaringenin Product Datasheet. Retrieved from MedChemExpress website. View Source
- [2] Milligan, S. R., et al. (2000). The endocrine activities of 8-prenylnaringenin and related hop (Humulus lupulus L.) flavonoids. The Journal of Clinical Endocrinology & Metabolism, 85(12), 4912-4915. View Source
